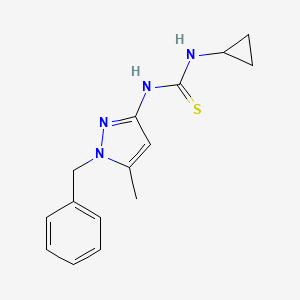![molecular formula C13H17BrClN5O B10937968 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]propanamide](/img/structure/B10937968.png)
3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]propanamide is a synthetic organic compound that features a pyrazole ring substituted with bromine and methyl groups, as well as another pyrazole ring substituted with chlorine and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]propanamide typically involves the following steps:
Formation of 4-bromo-3-methyl-1H-pyrazole: This can be achieved by reacting 3-methyl-1H-pyrazole with bromine under controlled conditions.
Formation of 4-chloro-1-ethyl-1H-pyrazole: This involves the reaction of 1-ethyl-1H-pyrazole with chlorine.
Coupling Reaction: The two pyrazole derivatives are then coupled using a suitable linker, such as propanamide, under appropriate reaction conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering the oxidation state of the pyrazole rings.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits activity against specific biological targets.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]propanamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)benzonitrile
- 4-[(4-bromo-3-methyl-1H-pyrazol-1-yl)acetyl]morpholine
- 4H-3,1-Benzoxazin-4-one, 2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-chloro-8-methyl
Uniqueness
3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]propanamide is unique due to its specific substitution pattern on the pyrazole rings and the presence of both bromine and chlorine atoms. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C13H17BrClN5O |
|---|---|
Molecular Weight |
374.66 g/mol |
IUPAC Name |
3-(4-bromo-3-methylpyrazol-1-yl)-N-[(4-chloro-1-ethylpyrazol-3-yl)methyl]propanamide |
InChI |
InChI=1S/C13H17BrClN5O/c1-3-19-8-11(15)12(18-19)6-16-13(21)4-5-20-7-10(14)9(2)17-20/h7-8H,3-6H2,1-2H3,(H,16,21) |
InChI Key |
YYYHPFWBQOZPEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)CNC(=O)CCN2C=C(C(=N2)C)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclopentyl-4-(difluoromethyl)-2,6-dihydro-N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-6-oxo-7H-pyrazolo[3,4-b]pyridine-7-propanamide](/img/structure/B10937885.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10937899.png)
![3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B10937908.png)
![6-cyclopropyl-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3-(3-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10937910.png)
![N-(3,4-dimethylphenyl)-3-[2-(2-methylpropyl)-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10937915.png)
![2-(1,3-dimethyl-1H-pyrazol-5-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B10937918.png)
![N-(5-methyl-1,2-oxazol-3-yl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B10937920.png)
![9-Methoxyisochromeno[4,3-b]chromene-5,7-dione](/img/structure/B10937928.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B10937930.png)

![7-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10937936.png)
![(2E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-{5-[(4-nitrophenoxy)methyl]furan-2-yl}prop-2-en-1-one](/img/structure/B10937941.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(thiophen-2-ylsulfonyl)piperazine](/img/structure/B10937953.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-(5-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B10937957.png)
